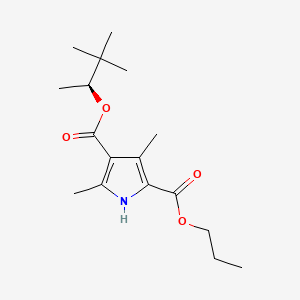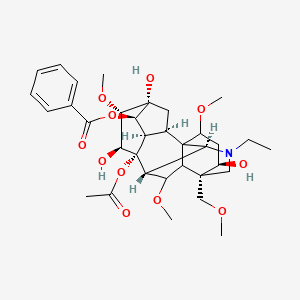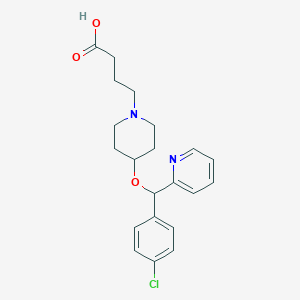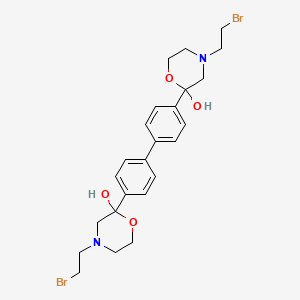![molecular formula C19H28N5O20P3 B10771216 [[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10771216.png)
[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2957 is a synthetic organic compound known for its role as a potent and selective agonist of the P2Y6 receptor. This receptor is part of the purinergic receptor family, which is involved in various physiological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRS2957 involves the preparation of its triethylammonium salt form. The chemical name for this compound is P1-[5’-(N4-Methoxycytidyl)]-P3-(5’-uridyl)-triphosphate tri(triethylammonium) salt . The synthesis typically involves the following steps:
Preparation of N4-Methoxycytidine: This is achieved through the alkylation of cytidine with methoxy groups.
Formation of Uridine Triphosphate: Uridine is phosphorylated to form uridine triphosphate.
Coupling Reaction: The N4-Methoxycytidine and uridine triphosphate are coupled together under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of MRS2957 is not widely documented, but it generally follows the same synthetic routes as described above, with optimization for large-scale production. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MRS2957 primarily undergoes phosphorylation and dephosphorylation reactions due to its triphosphate structure. It can also participate in substitution reactions, particularly involving its methoxy and uridine groups.
Common Reagents and Conditions
Phosphorylation: Utilizes phosphorylating agents such as phosphorus oxychloride (POCl3) under anhydrous conditions.
Substitution: Methoxy groups can be substituted using alkylating agents under basic conditions.
Major Products
The major products formed from these reactions include various phosphorylated intermediates and substituted nucleotides, depending on the specific reagents and conditions used .
Scientific Research Applications
MRS2957 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a reference compound in studies involving purinergic receptors.
Industry: Utilized in the development of new pharmacological agents targeting purinergic receptors.
Mechanism of Action
MRS2957 exerts its effects by selectively activating the P2Y6 receptor. This activation leads to the phosphorylation of AMP-activated protein kinase (AMPK), which in turn increases the expression of glucose transporter-4 (GLUT4) on the cell membrane. This pathway enhances glucose uptake in peripheral tissues, contributing to improved glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
MRS2578: A selective antagonist of the P2Y6 receptor.
MRS2500: A potent and selective antagonist of the P2Y1 receptor.
AR-C118925: A selective antagonist of the P2Y2 receptor.
Uniqueness
MRS2957 is unique in its high selectivity and potency as a P2Y6 receptor agonist. It displays 14- and 66-fold selectivity against P2Y2 and P2Y4 receptors, respectively . This specificity makes it a valuable tool in research focused on the P2Y6 receptor and its associated physiological processes.
Properties
Molecular Formula |
C19H28N5O20P3 |
|---|---|
Molecular Weight |
739.4 g/mol |
IUPAC Name |
[[(2R,3R,4S,5R)-3,4-dihydroxy-5-[4-(methoxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H28N5O20P3/c1-38-22-10-2-4-23(18(30)20-10)16-14(28)12(26)8(41-16)6-39-45(32,33)43-47(36,37)44-46(34,35)40-7-9-13(27)15(29)17(42-9)24-5-3-11(25)21-19(24)31/h2-5,8-9,12-17,26-29H,6-7H2,1H3,(H,32,33)(H,34,35)(H,36,37)(H,20,22,30)(H,21,25,31)/t8-,9-,12+,13+,14+,15+,16-,17-/m1/s1 |
InChI Key |
SIKKMGJHOOQSAP-AOUMTEFLSA-N |
Isomeric SMILES |
CONC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@@H]([C@@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O |
Canonical SMILES |
CONC1=NC(=O)N(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[125I]Abopx](/img/structure/B10771158.png)
![[3H]Nisoxetine](/img/structure/B10771164.png)
![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)
![[3H]vesamicol](/img/structure/B10771178.png)
![[3H]-(2R)-3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-2-hydroxy-S-(naphthalen-1-yl)propane-1-sulfonamido](/img/structure/B10771179.png)
![(Z)-but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B10771183.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771187.png)




![1-[4-Amino-2,6-di(propan-2-yl)phenyl]-3-[1-butyl-4-[3-(4-methylpentoxy)phenyl]-2-oxo-1,8-naphthyridin-3-yl]urea](/img/structure/B10771231.png)
